REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH2:8]([O:11][C:12]1[C:20]([O:21]C2CCCCO2)=[CH:19][CH:18]=[C:17]2[C:13]=1[CH:14]=[N:15][N:16]2C1CCCCO1)[CH2:9][CH3:10].[OH-].[Na+]>ClCCl>[CH2:8]([O:11][C:12]1[C:20]([OH:21])=[CH:19][CH:18]=[C:17]2[C:13]=1[CH:14]=[N:15][NH:16]2)[CH2:9][CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
4-propoxy-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
|
Quantity
|
852.6 mg
|
Type
|
reactant
|
Smiles
|
C(CC)OC1=C2C=NN(C2=CC=C1OC1OCCCC1)C1OCCCC1
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction solution was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The extract solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
The residue purified
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting residue was washed with diethyl ether/hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C2C=NNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 338.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 74384.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |